molecular formula C9H10ClN5 B11820711 2-[(2-Cyanophenyl)methylideneamino]guanidine;hydrochloride

2-[(2-Cyanophenyl)methylideneamino]guanidine;hydrochloride

Cat. No.: B11820711
M. Wt: 223.66 g/mol
InChI Key: BTZYOSSNZSTZFB-UHFFFAOYSA-N
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Description

2-[(2-Cyanophenyl)methylideneamino]guanidine;hydrochloride is a versatile chemical compound with a complex structure. It holds immense potential in scientific research, offering a wide range of applications, including drug development, catalysis, and material science.

Preparation Methods

The preparation of 2-[(2-Cyanophenyl)methylideneamino]guanidine;hydrochloride involves several synthetic routes and reaction conditions. One common method is the transition-metal-catalyzed guanidine synthesis based on classical methods. This includes the catalytic guanylation reaction of amines with carbodiimides and tandem catalytic guanylation/cyclization reactions . Industrial production methods often involve the use of commercially available guanylating reagents, such as di(imidazole-1-yl)methanimine, which offers a more convenient access to N,N′-disubstituted guanidines through the stepwise displacement of its imidazole groups by amines .

Chemical Reactions Analysis

2-[(2-Cyanophenyl)methylideneamino]guanidine;hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include transition-metal catalysts, carbodiimides, and amines. Major products formed from these reactions include multisubstituted guanidines, which have important applications in pharmaceutics, organometallic and coordination chemistry, and organic synthesis .

Scientific Research Applications

2-[(2-Cyanophenyl)methylideneamino]guanidine;hydrochloride has a wide range of scientific research applications In chemistry, it is used as a versatile building block for the synthesis of complex molecules In biology, it is used in the study of enzyme mechanisms and protein interactionsIn industry, it is used in catalysis and material science .

Mechanism of Action

The mechanism of action of 2-[(2-Cyanophenyl)methylideneamino]guanidine;hydrochloride involves its interaction with molecular targets and pathways. It acts by enhancing the release of acetylcholine following a nerve impulse and slowing the rates of depolarization and repolarization of muscle cell membranes . This compound also shows DNA-binding affinity, suggesting that DNA minor groove binding could be a mechanism of action .

Comparison with Similar Compounds

2-[(2-Cyanophenyl)methylideneamino]guanidine;hydrochloride can be compared with other similar compounds, such as N,N′-disubstituted guanidines. These compounds share similar structural features and chemical properties but differ in their specific applications and mechanisms of action. The uniqueness of this compound lies in its wide range of applications and its potential in drug development and material science .

Conclusion

This compound is a versatile and valuable compound with significant potential in various scientific research fields. Its complex structure and wide range of applications make it a promising candidate for further study and development.

Properties

Molecular Formula

C9H10ClN5

Molecular Weight

223.66 g/mol

IUPAC Name

2-[(2-cyanophenyl)methylideneamino]guanidine;hydrochloride

InChI

InChI=1S/C9H9N5.ClH/c10-5-7-3-1-2-4-8(7)6-13-14-9(11)12;/h1-4,6H,(H4,11,12,14);1H

InChI Key

BTZYOSSNZSTZFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NN=C(N)N)C#N.Cl

Origin of Product

United States

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